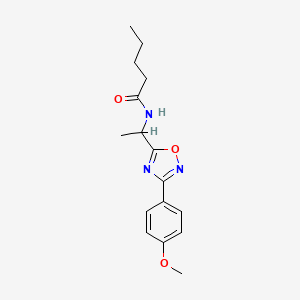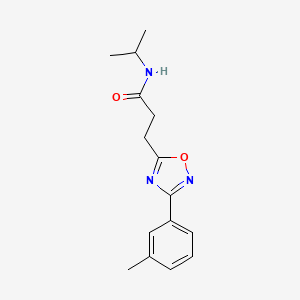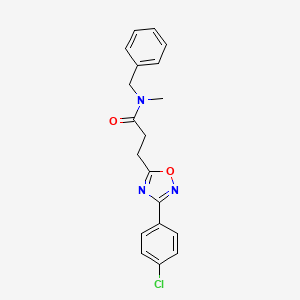
N-(4-chlorophenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as CM-157, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CM-157 belongs to the class of oxadiazole derivatives, which have been shown to possess a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of CM-157 is not fully understood. However, several studies have suggested that CM-157 exerts its biological effects by modulating various signaling pathways. CM-157 has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. Furthermore, CM-157 has been shown to modulate the expression of several genes involved in cellular metabolism and apoptosis.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of CM-157. CM-157 has been shown to reduce oxidative stress and inflammation in various cell types. It has also been shown to improve mitochondrial function and glucose metabolism in animal models of metabolic disorders. In addition, CM-157 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CM-157 has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high yield and purity. It has also been shown to possess a wide range of biological activities, making it a versatile compound for various research applications. However, one limitation of CM-157 is its low solubility in water, which may affect its bioavailability in vivo.
Direcciones Futuras
There are several future directions for the research on CM-157. One area of interest is the potential therapeutic applications of CM-157 in neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to investigate the mechanism of action of CM-157 in these diseases and to determine its efficacy in clinical trials. Another area of interest is the potential anti-cancer properties of CM-157. Further studies are needed to investigate the effect of CM-157 on different types of cancer cells and to determine its efficacy in animal models and clinical trials. Finally, the development of novel analogs of CM-157 with improved solubility and bioavailability may enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of CM-157 involves the reaction of 4-chlorobenzoyl chloride with 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of triethylamine. The resulting intermediate is then reacted with 4-chlorobutyryl chloride to yield CM-157. The synthesis of CM-157 has been reported in several research articles, and the purity and yield of the compound have been optimized.
Aplicaciones Científicas De Investigación
CM-157 has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. Several studies have investigated the potential therapeutic applications of CM-157 in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. CM-157 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to protect dopaminergic neurons in animal models of Parkinson's disease. In addition, CM-157 has been shown to possess anti-cancer properties by inhibiting the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-25-16-5-2-4-13(12-16)19-22-18(26-23-19)7-3-6-17(24)21-15-10-8-14(20)9-11-15/h2,4-5,8-12H,3,6-7H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCLODNTDLUYBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-(4-methylbenzoyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7718623.png)


![N'-[(Z)-(2-fluorophenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7718639.png)